molecular formula C11H18N2O3S B11959049 5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 172797-55-6

5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B11959049
CAS No.: 172797-55-6
M. Wt: 258.34 g/mol
InChI Key: ODBYBGYTXPHFFZ-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a pyrimidinedione core with hydroxyethyl and isopentyl substituents, as well as a thioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-hydroxyethylamine with isopentyl acetoacetate in the presence of a base, followed by cyclization and introduction of the thioxo group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 80°C .

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl, thiol, and halogenated compounds. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-(2-hydroxyethyl)-5-isopentyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

172797-55-6

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

5-(2-hydroxyethyl)-5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H18N2O3S/c1-7(2)3-4-11(5-6-14)8(15)12-10(17)13-9(11)16/h7,14H,3-6H2,1-2H3,(H2,12,13,15,16,17)

InChI Key

ODBYBGYTXPHFFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(C(=O)NC(=S)NC1=O)CCO

Origin of Product

United States

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